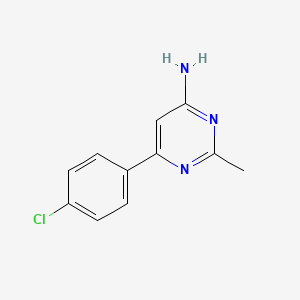

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

描述

属性

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUJYESEQYWBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292592 | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-35-8 | |

| Record name | NSC84008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine Derivatives

One common approach involves the selective substitution of chlorine atoms on 4,6-dichloro-2-methylpyrimidine to introduce the amino group at position 4 and the 4-chlorophenyl group at position 6.

Step 1: Preparation of 4-amino-6-chloropyrimidine intermediate

- Starting from 4,6-dichloro-2-methylpyrimidine, ammonolysis or aminolysis is performed under atmospheric pressure in aqueous media at 30–60 °C.

- Ammonia or amine compounds with at least one free hydrogen replace the chlorine at position 4 selectively, yielding 4-amino-6-chloro-2-methylpyrimidine.

- Reaction monitoring by HPLC ensures residual 4,6-dichloropyrimidine is ≤0.1% (peak area).

- The intermediate is isolated by solid-liquid separation and drying.

- This method is efficient, green, and suitable for industrial scale due to mild conditions and high yield (~89–91%) with high purity (>99%).

Step 2: Introduction of the 4-chlorophenyl group at position 6

- The 4-amino-6-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with 4-chlorophenyl amine or related aryl amines.

- This reaction typically occurs in the presence of a base (e.g., triethylamine) and a suitable solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.

- The substitution replaces the chlorine at position 6 with the 4-chlorophenyl group, affording 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine.

- The reaction conditions are mild, and the process yields high-purity products after purification.

| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-dichloro-2-methylpyrimidine + NH3 | 30–60 °C, aqueous, atmospheric pressure | 89–91 | >99 | Selective substitution at C4 |

| 2 | 4-amino-6-chloropyrimidine + 4-chlorophenyl amine | 0 °C to RT, base, THF | High | High | Nucleophilic aromatic substitution |

Reductive Amination of Pyrimidinyl Ketones

An alternative synthetic route involves the reductive amination of pyrimidinyl ketone precursors to install the amino group.

- Starting from (4-chlorophenyl)(6-methylpyridin-3-yl) methanone, ammonium acetate and sodium cyanoborohydride are used for reductive amination.

- The reaction is conducted in ethanol at 0 °C, followed by microwave irradiation at 90 °C for 30 minutes to accelerate the reaction.

- After completion, the product is isolated by extraction and purification, yielding the corresponding aminopyrimidine derivative.

- This method is efficient for synthesizing aminopyrimidine derivatives with good yields (~70%) and purity.

Direct Amination of 6-(4-Chlorophenyl)-2-methylpyrimidine Precursors

- The direct amination of 6-(4-chlorophenyl)-2-methylpyrimidine derivatives can be achieved using ammonolysis under controlled temperature conditions.

- For example, 4,6-dichloropyrimidine derivatives are reacted with ammonia or methylamine to selectively replace chlorine atoms with amino groups.

- The reaction is typically carried out in aqueous media with stirring and temperature control to maintain 56–60 °C.

- The product crystallizes upon cooling and is isolated by filtration and vacuum drying.

- This method provides high yields (~89–92%) and high purity (>99%) with low impurity content.

Industrial Considerations and Green Chemistry Aspects

- The use of 4,6-dichloropyrimidine as a starting material is advantageous due to its wide availability and low cost.

- Ammonolysis reactions are conducted under mild conditions without harsh reagents, making the process environmentally friendly.

- The substitution reactions proceed with high selectivity, minimizing by-products and simplifying purification.

- Vacuum drying and crystallization are employed to obtain high-purity final compounds suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Detailed Research Findings

- The ammonolysis of 4,6-dichloropyrimidine derivatives proceeds with exothermic heat, allowing temperature control to optimize reaction rate and selectivity.

- HPLC monitoring confirms near-complete conversion with residual starting material below 0.1%.

- Crystallization at low temperatures (around 4 °C) facilitates product isolation with minimal impurities.

- Vacuum drying at approximately 60 °C under reduced pressure (-0.09 MPa) yields dry products with moisture content below 0.1%.

- Microwave-assisted reductive amination significantly reduces reaction time from hours to minutes while maintaining good yields.

- The substitution of chlorine at position 6 by 4-chlorophenyl amine is facilitated by the electron-deficient nature of the pyrimidine ring, enabling nucleophilic aromatic substitution under mild base conditions.

化学反应分析

Types of Reactions

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Aniline derivatives under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various aniline-substituted pyrimidines .

科学研究应用

It appears the specific compound "6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine" is not directly discussed in the provided search results; however, some search results discuss related compounds and their applications. The search results highlight research on pyrimidine derivatives, including those with chlorophenyl substitutions, in the context of antimalarial, anti-inflammatory, and anticancer activities .

Pyrimidine Derivatives: Synthesis and Applications

- Antimalarial Activity: Novel 4-aminoquinoline-pyrimidine hybrids have been synthesized and evaluated for antimalarial activity against P. falciparum strains. These hybrids have demonstrated potent antimalarial activity, with some compounds showing better activity than chloroquine against chloroquine-resistant strains . The activity is influenced by substituents on the pyrimidine nucleus .

- Anti-inflammatory Effects: Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory activity by suppressing COX-2 activity . For example, two compounds showed noteworthy in vitro anti-inflammatory activity as they potently suppressed the COX-2 activity .

- Anticancer Potential: Various heterocyclic compounds, including pyrimidine derivatives, have been explored for cancer therapy . Several compounds displayed considerable cytotoxic activity against a broad spectrum of cancer cell lines . The presence of an electronegative chlorine group has been identified as an essential requirement to elicit antiproliferative activity .

- Other Activities: Thiazole-pyrimidine derivatives have been synthesized and evaluated for potential anticancer activity, with compound 34 proving to be the most active agent . Additionally, some compounds have shown anti-tubercular action, with the presence of a chloride ion (Cl)-linked phenyl group being essential for activity .

作用机制

The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, has gained attention in the pharmaceutical field due to its diverse biological activities. This compound, characterized by a chlorophenyl substituent and a methyl group at specific positions on the pyrimidine ring, has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, indicating the presence of two chlorine atoms and three nitrogen atoms within its structure. The compound's unique arrangement allows it to participate in various chemical reactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : It interacts with enzymes and receptors involved in key cellular processes such as DNA replication and protein synthesis.

- Pathways Involved : The compound has shown the ability to inhibit cyclooxygenase (COX) enzymes and various kinases, leading to reduced inflammation and cell proliferation.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties:

- Cell Line Testing : It has been tested against various cancer cell lines, showing promising cytotoxic effects. For example, it exhibited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

- Mechanisms : The anticancer activity is believed to be linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

- Antibacterial Studies : In studies assessing its effectiveness against bacterial strains, it demonstrated moderate to good antibacterial properties, making it a candidate for further development as an antimicrobial agent .

- Fungal Activity : Some derivatives of this compound have shown promising antifungal effects, indicating its potential application in treating fungal infections .

Antitrypanosomal Activity

Research suggests that this compound may possess antitrypanosomal activity:

- Potential Applications : Its structural features align with those of known trypanocidal agents, warranting further investigation into its efficacy against Trypanosoma species responsible for diseases like Chagas disease.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of N-substituted derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds exhibited enhanced potency against specific cancer cell lines and showed favorable ADME-Tox properties .

- Molecular Docking Studies : Molecular docking studies have indicated that modifications in the chlorophenyl group can significantly influence the binding affinity to target proteins, enhancing therapeutic potential.

- Comparative Analysis : A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity. This analysis revealed that while structural modifications can alter pharmacological profiles, the core pyrimidine structure is crucial for maintaining activity against various targets.

Summary Table of Biological Activities

常见问题

Q. What are the optimized synthetic routes for 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling chloro-substituted pyrimidine intermediates with aromatic amines under reflux conditions. For example:

- Step 1: React 5-(chloromethyl)-6-methylpyrimidine derivatives with 4-chloroaniline in chloroform under reflux for 5–6 hours .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) to isolate the target compound .

- Step 3: Confirm purity (>95%) using HPLC or LC-MS. Crystallization from methanol enhances crystallinity for structural analysis .

Key Considerations:

- Use lithium hydroxide as a base to facilitate nucleophilic substitution .

- Monitor reaction progress via TLC to minimize byproducts.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm spatial orientation .

- NMR Spectroscopy:

- ¹H NMR: Identify NH₂ protons at δ ~5.29 ppm (singlet) and aromatic protons at δ 7.30–8.03 ppm (multiplet) .

- ¹³C NMR: Pyrimidine carbons appear at δ 103–164 ppm, with aryl carbons at δ 126–140 ppm .

- IR Spectroscopy: NH₂ stretching vibrations at ~3434 cm⁻¹ and C-Cl bonds at ~645 cm⁻¹ .

Q. What biological activities have been reported for pyrimidine analogs of this compound?

Methodological Answer:

- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Derivatives show MIC values of 8–32 µg/mL .

- Anticancer Potential: Evaluate inhibition of cyclin-dependent kinases (CDKs) via enzymatic assays. IC₅₀ values correlate with substituent electronegativity .

- Mechanistic Studies: Use molecular docking to predict interactions with target proteins (e.g., CDK2 active site) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow integrates computational predictions with experimental validation .

- Machine Learning: Train models on existing pyrimidine reaction datasets to predict optimal solvents, temperatures, and catalysts.

- Case Study: Optimize LiOH concentration in guanidine nitrate coupling reactions to reduce side products .

Q. How can structural discrepancies between polymorphic forms be resolved?

Methodological Answer:

- Polymorph Analysis: Compare hydrogen-bonding patterns (e.g., N–H⋯N vs. C–H⋯π interactions) using single-crystal X-ray data. Polymorphs of related compounds show variations in dihedral angles (5.2° vs. 6.4°) .

- Thermal Studies: Perform DSC/TGA to assess stability. Polymorphs may differ in melting points (e.g., 469–471 K for a derivative) .

- Spectroscopic Mapping: Use Raman microscopy to distinguish crystalline phases in bulk samples.

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- SAR Analysis: Systematically vary substituents (e.g., Cl vs. CF₃) and correlate with activity trends. For example, 4-CF₃ analogs show enhanced CDK inhibition due to hydrophobic interactions .

- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。